Gly-Gly-Gly-PEG3-TCO
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Overview
Description
Gly-Gly-Gly-PEG3-TCO is a cleavable three-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is composed of three glycine units linked through a linear PEG chain, terminating in a trans-cyclooctene (TCO) group . It is primarily used in bioconjugation applications due to its ability to form stable linkages with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG3-TCO involves the sequential addition of glycine units to a PEG chain, followed by the attachment of the TCO group. The process typically starts with the activation of the PEG chain using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester, to facilitate the coupling of glycine units . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) and are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Gly-Gly-Gly-PEG3-TCO undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition: The TCO group reacts with tetrazines to form stable dihydropyridazine linkages.
Hydrolysis: The PEG linker can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Tetrazines: Used in IEDDA cycloaddition reactions with the TCO group.
Acids and Bases: Em
Properties
Molecular Formula |
C23H41N5O8 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H41N5O8/c24-16-20(29)27-18-22(31)28-17-21(30)25-8-10-33-12-14-35-15-13-34-11-9-26-23(32)36-19-6-4-2-1-3-5-7-19/h1-2,19H,3-18,24H2,(H,25,30)(H,26,32)(H,27,29)(H,28,31)/b2-1- |
InChI Key |
GUKWYRQLMOYPGS-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
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